Cas no 2703774-40-5 (4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole)

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is a halogenated triazole derivative featuring a difluoromethyl substituent, which enhances its reactivity and potential utility in pharmaceutical and agrochemical applications. The bromine atom at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, while the difluoromethyl group contributes to improved metabolic stability and lipophilicity. The methyl substitution on the triazole ring provides structural rigidity, influencing binding affinity in target interactions. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and fluorinated analogs. Its well-defined structure and functional group compatibility make it suitable for precision chemical modifications.
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole structure
2703774-40-5 structure
商品名:4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
CAS番号:2703774-40-5
MF:C4H4BrF2N3
メガワット:211.9954662323
MDL:MFCD34551222
CID:5666051
PubChem ID:165946588

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 2703774-40-5
    • EN300-27743669
    • 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
    • MDL: MFCD34551222
    • インチ: 1S/C4H4BrF2N3/c1-10-8-2(4(6)7)3(5)9-10/h4H,1H3
    • InChIKey: GEJGGJGWSXJDHE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=NN(C)N=1

計算された属性

  • せいみつぶんしりょう: 210.95567g/mol
  • どういたいしつりょう: 210.95567g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 30.7Ų

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27743669-2.5g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95.0%
2.5g
$2660.0 2025-03-19
Enamine
EN300-27743669-10.0g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95.0%
10.0g
$5837.0 2025-03-19
Enamine
EN300-27743669-0.1g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95.0%
0.1g
$470.0 2025-03-19
Aaron
AR0280XM-500mg
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95%
500mg
$1480.00 2025-02-15
Enamine
EN300-27743669-10g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95%
10g
$5837.0 2023-09-10
Aaron
AR0280XM-10g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95%
10g
$8051.00 2023-12-15
Enamine
EN300-27743669-5.0g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95.0%
5.0g
$3935.0 2025-03-19
Enamine
EN300-27743669-1.0g
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95.0%
1.0g
$1357.0 2025-03-19
1PlusChem
1P0280PA-100mg
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95%
100mg
$643.00 2024-05-08
1PlusChem
1P0280PA-250mg
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
2703774-40-5 95%
250mg
$893.00 2024-05-08

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole 関連文献

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazoleに関する追加情報

4-Bromo-5-(Difluoromethyl)-2-Methyl-2H-1,2,3-Triazole (CAS No. 2703774-40-5): An Overview

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole (CAS No. 2703774-40-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential applications in drug discovery.

The chemical structure of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is characterized by a triazole ring substituted with a bromine atom at the 4-position, a difluoromethyl group at the 5-position, and a methyl group at the 2-position. These functional groups contribute to the compound's unique properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

Recent advancements in synthetic methodologies have facilitated the efficient synthesis of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole. One notable approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a highly selective and robust method for forming triazole rings. This reaction has been widely used in click chemistry due to its mild conditions and high yields. The introduction of bromine and difluoromethyl groups can be achieved through subsequent functional group manipulations, such as bromination and difluoromethylation reactions.

In terms of biological activity, 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases and proteases, which are key targets in cancer and infectious diseases. The bromine atom and difluoromethyl group play crucial roles in modulating the compound's binding affinity and selectivity towards these targets.

The pharmacological properties of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole have also been investigated in preclinical studies. Animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These characteristics are essential for its potential development as a therapeutic agent. Additionally, the compound has demonstrated low toxicity in preliminary safety assessments, further supporting its suitability for further clinical evaluation.

In the context of drug discovery, 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole serves as a valuable starting point for lead optimization. Researchers can leverage its structural features to design analogs with enhanced potency and selectivity. For example, modifications to the bromine or difluoromethyl groups can be explored to fine-tune the compound's biological activity and improve its drug-like properties.

Beyond its direct applications in medicinal chemistry, 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has also found utility as a building block in combinatorial chemistry. Its versatile reactivity allows it to participate in a wide range of chemical reactions, enabling the rapid synthesis of diverse libraries of compounds for high-throughput screening. This approach has accelerated the identification of novel hits with potential therapeutic value.

The ongoing research on 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole highlights its significance in both fundamental studies and applied research. As new synthetic methods continue to be developed and refined, this compound is likely to play an increasingly important role in advancing our understanding of triazole-based systems and their applications in medicine.

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